Pentamethylnitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentamethyl-6-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDSUVKUGRWOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333810 | |
| Record name | Pentamethylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13171-59-0 | |
| Record name | Pentamethylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Elucidation of Pentamethylnitrobenzene
Direct Synthetic Routes to Pentamethylnitrobenzene
The most common approach to the synthesis of this compound involves the direct introduction of a nitro group onto the pentamethylbenzene (B147382) ring through electrophilic aromatic substitution. Various nitrating agents and conditions have been explored to achieve this transformation efficiently.
Aromatic Nitration of Pentamethylbenzene: Conditions and Selectivity
The direct nitration of pentamethylbenzene is a facile reaction due to the electron-donating nature of the five methyl groups, which activate the aromatic ring towards electrophilic attack. However, this high reactivity also necessitates careful control of reaction conditions to ensure selectivity and minimize side reactions. A poor yield of this compound is often observed. fishersci.be
A standard and widely employed method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as "mixed acid". fishersci.be The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
In the case of pentamethylbenzene, the reaction is typically carried out at a controlled temperature to prevent over-nitration and oxidative side reactions. The high reactivity of pentamethylbenzene means that milder conditions are often sufficient compared to the nitration of less substituted benzenes.
Reaction Conditions for Nitration of Pentamethylbenzene with Mixed Acid:
| Reagents | Temperature | Key Observations |
| Concentrated HNO₃ and Concentrated H₂SO₄ | < 50°C | The reaction is vigorous due to the activated ring. |
| Fuming Nitric Acid | - | Can lead to the formation of side-chain nitrooxylation products. |
The reaction of polyalkylated aromatic compounds with fuming nitric acid has been investigated, revealing concurrent side-chain nitrooxylation and nuclear nitration.
Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), offer a powerful and often more selective method for nitration. These reagents provide a pre-formed source of the nitronium ion, avoiding the strongly acidic and oxidative conditions of mixed acid systems. The use of nitronium salts can be particularly advantageous for nitrating sensitive substrates or when high selectivity is required.
Nitration of aromatic compounds with nitronium tetrafluoroborate is a general method that has been successfully applied to a wide range of arenes, including those susceptible to acid-catalyzed hydrolysis. The reaction is typically carried out in an inert organic solvent.
Characteristics of Nitration using Nitronium Tetrafluoroborate:
| Reagent | Solvent | Advantages |
| Nitronium Tetrafluoroborate | Acetonitrile (B52724), Sulfolane | Mild reaction conditions, high yields, and often improved selectivity. |
Nitrodehalogenation Reactions for this compound Synthesis
Nitrodehalogenation, the replacement of a halogen atom on an aromatic ring with a nitro group, is a known synthetic transformation. However, this method is not a commonly reported or standard route for the synthesis of this compound. The direct nitration of pentamethylbenzene is generally a more straightforward and efficient approach.
In principle, the synthesis of this compound via nitrodehalogenation would involve the reaction of a halopentamethylbenzene, such as bromopentamethylbenzene, with a suitable nitrating agent. The success of such a reaction would depend on the relative activation of the carbon-halogen bond towards nucleophilic attack by a nitro group source and the potential for competing reactions. Given the high electron density of the pentamethylbenzene ring, electrophilic attack on the ring itself would likely be a competing and favored pathway.
Fundamental Mechanistic Pathways
The formation of this compound from pentamethylbenzene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.org This is a stepwise process involving highly reactive intermediates.
The accepted mechanism for electrophilic aromatic substitution involves two main steps. masterorganicchemistry.com
Attack on the Electrophile: The reaction is initiated when the π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile, in this case, the nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.comnih.gov The result is the formation of a resonance-stabilized carbocation known as an arenium ion, or alternatively, a Wheland intermediate or σ-complex. wikipedia.orgwikipedia.org In this intermediate, the carbon atom bonded to the electrophile is sp³-hybridized, and the positive charge is delocalized over the other five carbon atoms of the ring through resonance. wikipedia.org
Deprotonation: In the second step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the sp³-hybridized carbon atom. masterorganicchemistry.comyoutube.com This step is fast as it restores the stable aromatic system, leading to the final substituted product. masterorganicchemistry.com
The arenium ion is a key reactive intermediate in this process; while it is not aromatic, its relative stability is due to the delocalization of the positive charge across the π-system. wikipedia.org
The nitration of aromatic compounds requires a potent electrophile capable of attacking the stable benzene (B151609) ring. While nitric acid (HNO₃) is the source of the nitro group, it is not sufficiently electrophilic on its own. masterorganicchemistry.com To generate the active electrophile, the nitronium ion (NO₂⁺), a mixture of concentrated nitric acid and concentrated sulfuric acid (H₂SO₄) is typically used. docbrown.infochemguide.co.uk
The formation of the nitronium ion proceeds as follows:
Sulfuric acid, being the stronger acid, protonates the nitric acid molecule. youtube.comlibretexts.org
The protonated nitric acid then loses a molecule of water, a good leaving group, to form the linear and highly electrophilic nitronium ion. youtube.comlibretexts.orgchemistrysteps.com
This process ensures a sufficient concentration of the active electrophile to drive the reaction forward. uri.edu The nitronium ion is the key species that is attacked by the electron-rich pentamethylbenzene ring in the rate-determining step of the reaction. masterorganicchemistry.comnih.gov
Transfer nitration represents an alternative method for nitrating aromatic compounds. This approach involves the use of a nitrating agent in which the nitro group is transferred from a carrier molecule to the aromatic substrate. rushim.ru An example includes the use of N-nitropyridinium salts. This method can sometimes offer milder reaction conditions compared to the strong acids of the mixed-acid system. rushim.ru
The kinetic isotope effect (KIE) is a tool used to study reaction mechanisms by determining if a specific bond is broken in the rate-determining step. epfl.ch This is achieved by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).
For most electrophilic aromatic nitration reactions, including that of benzene and its derivatives, there is no significant primary kinetic isotope effect (kH/kD ≈ 1). nih.govstackexchange.com This observation provides strong evidence that the cleavage of the C-H (or C-D) bond is not involved in the rate-determining step. nih.gov Instead, the slow step is the initial attack of the aromatic ring on the nitronium ion to form the arenium ion intermediate. masterorganicchemistry.commasterorganicchemistry.comnih.gov The subsequent deprotonation to restore aromaticity is a much faster process. While some other electrophilic aromatic substitutions, like sulfonation and iodination under certain conditions, can exhibit a KIE, nitration typically does not. stackexchange.com
Transformation and Derivatization of this compound
This compound can serve as a starting material for the synthesis of other complex molecules. Its functional groups, the nitro group and the activated methyl groups, are sites for further chemical modification.
A key transformation is the reduction of the nitro group to an amine group (-NH₂), which yields pentamethylaniline (B2667923). This is a common and important reaction in organic synthesis as the resulting aniline (B41778) derivative can be used in a wide range of further reactions, such as diazotization.
Furthermore, the presence of the electron-withdrawing nitro group can influence the reactivity of the adjacent methyl groups. Research has shown that the nitration of some pentamethylbenzene derivatives can lead to side-chain nitrooxylation, where a nitrooxy group (-ONO₂) is introduced onto a methyl group. oup.com This reaction tends to occur on the methyl groups positioned ortho to the strongly electron-withdrawing nitro substituent, indicating that the nitro group directs subsequent functionalization to its immediate vicinity. oup.com Derivatization reactions, such as those using reagents like pentafluorobenzyl bromide, are common for modifying molecules with acidic protons or specific functional groups for analysis or further synthesis, though specific applications to this compound are less commonly documented. nih.gov
Advanced Structural Characterization and Spectroscopic Probing
X-ray Crystallographic Investigations
An experimental crystallographic analysis detailing the specific bond angle and length distortions in pentamethylnitrobenzene, which would be induced by the steric hindrance of the two ortho-methyl groups, is not available in the current body of scientific literature.
A definitive report on the crystal packing and supramolecular interactions of this compound, as determined by X-ray crystallography, has not been published.
Electron Spin Resonance (ESR) Spectroscopy of Anion Radicals
The anion radical of this compound, generated electrochemically, has been effectively studied using Electron Spin Resonance (ESR) spectroscopy. This technique provides insight into the electronic structure of the radical, particularly the distribution of the unpaired electron.
A significant study in the field involved the investigation of the ESR spectrum of the this compound anion radical enriched with the ¹⁷O isotope. acs.orgacs.org This isotopic labeling is crucial as it allows for the direct probing of the spin density on the oxygen atoms of the nitro group. The isotropic ¹⁷O hyperfine coupling constant (a₀) is a direct measure of the unpaired electron spin density at the oxygen nucleus.
For the this compound anion radical, the ¹⁷O coupling constant was determined, providing valuable data on the electronic distribution within the nitro group. acs.orgacs.org
| Compound | Isotope | Coupling Constant (a₀) in Gauss (G) | Solvent |
|---|---|---|---|
| This compound Anion Radical | ¹⁷O | -9.71 | Acetonitrile (B52724) |
The electronic structure of anion radicals, and thus their ESR spectra, can be significantly influenced by the solvent and the presence of counter-ions (ion pairing). rsc.org In the study of the ¹⁷O-enriched this compound anion radical, the experiment was conducted in acetonitrile. acs.orgacs.org Acetonitrile is a polar aprotic solvent. The choice of solvent is critical as it can influence the distribution of the unpaired electron within the radical.
While the primary focus of the available study was the determination of the ¹⁷O coupling constant, the data was obtained in a specific solvent system, which inherently includes the effects of solvation on the radical's electronic structure. acs.orgacs.org The reported coupling constant reflects the state of the anion radical in this acetonitrile environment. Further detailed studies systematically varying the solvent polarity or the counter-ion to investigate the extent of these effects specifically on the this compound anion radical are not extensively documented in the cited literature.
Computational Chemistry and Theoretical Insights
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the behavior of pentamethylnitrobenzene. These studies offer insights that are often difficult to obtain through experimental means alone.
Geometry Optimization and Conformational Analysis
The geometry of this compound is significantly influenced by steric hindrance. The five methyl groups on the benzene (B151609) ring create a crowded environment that forces the nitro group to rotate out of the plane of the ring to minimize steric repulsion. This torsional angle is a key feature of its conformation.
While specific computational studies detailing the full conformational analysis of this compound are not widely available in the reviewed literature, DFT calculations have been employed to estimate the geometries of related polymethylated nitrobenzene (B124822) derivatives. For instance, in a study focused on electron transfer kinetics, the geometries of this compound and its radical anion were optimized using DFT at the B3LYP level to support experimental findings. wikipedia.org
The primary conformational flexibility in this compound involves the rotation of the nitro group and the methyl groups. The most critical parameter is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. Due to the steric clash between the oxygen atoms of the nitro group and the methyl groups in the ortho positions, a planar conformation is highly energetically unfavorable. The molecule adopts a twisted conformation to achieve a stable energetic minimum. The potential energy surface for this rotation would show a significant energy barrier to planarization.
Table 1: Expected Optimized Geometric Parameters for this compound (Illustrative) Note: This table is illustrative, based on general principles and data for related compounds, as a specific computational study with these exact parameters was not found in the searched literature.
| Parameter | Expected Value Range | Description |
|---|---|---|
| C-N Bond Length | 1.45 - 1.49 Å | The bond connecting the nitro group to the benzene ring. |
| N-O Bond Length | 1.21 - 1.24 Å | The bonds within the nitro group. |
| C-C (Aromatic) Bond Length | 1.39 - 1.42 Å | The carbon-carbon bonds within the benzene ring. |
| C-N-O Bond Angle | 117 - 119° | The angle within the nitro group. |
| C-C-N Bond Angle | 118 - 122° | The angle at the point of attachment of the nitro group. |
Elucidation of Reaction Mechanisms and Transition States
The study of reaction mechanisms through computational chemistry involves mapping the path from reactants to products via a high-energy transition state. For this compound, potential reactions of interest include electrophilic aromatic substitution (though sterically hindered), reduction of the nitro group, and reactions involving the methyl groups.
Identifying the transition state is crucial for understanding the kinetics and feasibility of a reaction. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier that must be overcome for the reaction to proceed. For a process like the rotation of the nitro group, the transition state would likely be the planar conformation, which is destabilized by maximum steric repulsion.
Energetic Landscape of Transformation Pathways
The energetic landscape, or potential energy surface (PES), provides a comprehensive map of a molecule's energy as a function of its geometry. For this compound, the PES would detail the relative energies of different conformers (e.g., various degrees of nitro group rotation) and the energy barriers separating them.
Key features of the energetic landscape for this compound would include:
Global Minimum: The most stable, twisted conformation of the molecule.
Rotational Barriers: The energy required to rotate the nitro group, with the highest barrier corresponding to the planar transition state.
Reaction Pathways: The lowest energy paths for chemical transformations, such as reduction or substitution, which would navigate through specific transition states on the PES.
Understanding this landscape is essential for predicting the molecule's dynamic behavior and its most likely transformation pathways under different conditions.
Theoretical Examination of Electron Transfer Processes
The electron-accepting nature of the nitro group makes this compound an interesting subject for studies of electron transfer (ET) processes. Theoretical models, such as Marcus theory, are used to analyze and predict the rates of these reactions.
Calculation of Standard Electron-Transfer Rate Constants
The standard electron-transfer rate constant, k(s), is a measure of the kinetic facility of a redox reaction. A study investigating the heterogeneous electron-transfer kinetics of a series of nitrobenzene derivatives, including this compound, was conducted using electrochemical impedance spectroscopy. wikipedia.org This experimental work was supported by DFT calculations to estimate molecular properties.
The study found a general decrease in the standard electron-transfer rate constant as the number of methyl groups on the nitrobenzene ring increased. This trend suggests that increasing steric bulk around the nitro group hinders the electron transfer process.
Table 2: Experimental Standard Electron-Transfer Rate Constants for Selected Nitro Compounds
| Compound | k(s) (cm s⁻¹) |
|---|---|
| 2-Methylnitrobenzene | 0.23 |
| 2,4,6-Trimethylnitrobenzene | 0.12 |
| This compound | 0.051 |
Source: Data from Farnia et al. wikipedia.org
The observed decrease in k(s) for this compound is significant and highlights the impact of the molecular structure on its redox kinetics. wikipedia.org
Analysis of Reorganization Energies and Electronic Coupling Parameters
According to Marcus theory, the rate of electron transfer is governed by several factors, including the reorganization energy (λ) and the electronic coupling between the donor and acceptor.
Reorganization Energy (λ): This is the energy required to change the geometry of the reactant and the surrounding solvent molecules from their equilibrium positions to those of the product state, without the electron actually having been transferred. It has two components:
Inner-sphere reorganization energy (λi): Associated with changes in bond lengths and angles within the molecule upon reduction or oxidation.
Outer-sphere reorganization energy (λo): Associated with the rearrangement of solvent molecules around the redox center.
While specific calculated values for the reorganization energy of this compound were not found in the reviewed literature, the study by Farnia et al. discusses its importance. wikipedia.org It was argued that the decrease in the electron-transfer rate constant for bulkier molecules like this compound might be influenced by an increase in the distance of closest approach to the electrode, which affects the tunneling distance for the electron, rather than solely by an increase in outer-sphere reorganization energy as previously thought. wikipedia.org
Electronic Coupling Parameters: This term reflects the degree of electronic interaction between the initial and final states of the electron transfer process. A stronger coupling generally leads to a faster reaction. This parameter is highly sensitive to the distance and orientation between the electron donor and acceptor.
Modeling of Ion-Pairing Dynamics in Solution
Computational modeling of the specific ion-pairing dynamics of this compound in solution is not extensively documented in publicly available research. However, insights can be drawn from computational studies on related nitroaromatic compounds, such as nitrobenzene. Molecular dynamics (MD) simulations have been employed to investigate the diffusion of nitrobenzene in various ionic liquids. researchgate.net These simulations calculate diffusion coefficients based on the Einstein equation and analyze pair correlation functions to understand non-bond and hydrogen bond interactions between the solute and the solvent ions. researchgate.net Such studies indicate that the nature of the ionic liquid, including the alkyl chain length of the cation, influences the diffusion of nitrobenzene. researchgate.net
While these findings relate to the broader category of nitroaromatic compounds, dedicated molecular dynamics simulations focusing on this compound would be necessary to elucidate the specific effects of its five methyl groups on ion-pairing interactions, solvation structure, and dynamic behavior in different solvent environments. The steric hindrance and altered electronic distribution due to the methyl substituents would likely lead to distinct ion-pairing dynamics compared to unsubstituted nitrobenzene.
Predictive Computational Approaches for Material Properties
Predictive computational methods are increasingly vital in the discovery and design of novel functional materials. These approaches, ranging from high-level quantum chemical calculations to data-driven strategies, enable the screening of vast chemical spaces and the rational design of molecules with desired properties, accelerating the development of new technologies.
Rational Design of Organic Electronic Materials
The rational design of organic electronic materials involves a strategic, computation-guided approach to creating molecules with specific electronic and physical properties. In the context of this compound (PMNB), computational and data-driven methods have identified it as a promising candidate for organic electronic applications, specifically as a ferroelectric material. nih.govtandfonline.com
Ferroelectricity is a property of certain materials that have a spontaneous electric polarization that can be reversed by the application of an external electric field. This characteristic is highly desirable for applications in data storage, sensors, and actuators. The identification of ferroelectric properties in this compound stems from a "molecular shape" design strategy, which targets molecules with specific structural features conducive to ferroelectricity. nih.govtandfonline.com In the case of PMNB, its disk-like shape and strong dipole moment were key indicators of its potential. nih.govtandfonline.com
Theoretical simulations are crucial in understanding and predicting the structural and electronic characteristics that give rise to such properties. nih.gov For instance, dispersion-corrected Density Functional Theory (DFT) calculations are used to accurately estimate intermolecular interaction energies, which are fundamental in determining the crystal structure and, consequently, the material's bulk properties. nih.gov While predicting the precise crystal structure of a molecule remains a significant computational challenge, these methods provide invaluable insights into the stability of different molecular arrangements. nih.gov
The general approach for designing organic electronic materials often involves a multi-step screening process that leverages computational tools to evaluate properties such as:
Molecular energy levels (HOMO/LUMO)
Synthetic accessibility
Thermal and chemical stability
Solubility
Carrier mobility
While specific, in-depth computational studies detailing a rational design process that led to this compound are not available, its identification as a ferroelectric material underscores the power of predictive computational approaches in pinpointing molecules with high potential for advanced electronic applications.
Database-Driven Exploration for Functional Molecules
The discovery of this compound's ferroelectric properties is a direct outcome of database-driven exploration. nih.govtandfonline.com This approach involves systematically screening large chemical databases, such as the Cambridge Structural Database (CSD), for molecules that meet specific structural and electronic criteria for a target functionality. nih.gov
The process for identifying potential organic ferroelectrics from a database like the CSD involves several key computational steps:
Initial Screening for Pseudosymmetry: A crucial structural requirement for many ferroelectric materials is the presence of a polar crystal structure that exhibits "pseudosymmetry." nih.govtandfonline.com This means the crystal structure deviates only slightly from a higher symmetry, non-polar structure. nih.gov Automated computational tools, such as the PLATON program, can be used to analyze Crystallographic Information Files (CIFs) from the database to detect this latent pseudosymmetry. nih.govtandfonline.com
Structural and Property Evaluation: Molecules that pass the initial screening are then subjected to further computational analysis. This can include quantum chemical calculations to determine properties like the dipole moment and to assess the energetic feasibility of polarization switching. nih.gov For this compound, its disk-like molecular shape and strong dipole moment were identified as favorable characteristics during this evaluation. nih.govtandfonline.com
This data-driven methodology accelerates the discovery of new functional materials by leveraging the vast amount of structural information available in crystallographic databases. It allows researchers to move beyond traditional, intuition-based discovery and employ a more systematic and efficient search strategy. The identification of this compound as a molecule with high polarization highlights the success of this integrated approach, combining data science with computational chemistry to uncover promising candidates for next-generation electronic materials. nih.govtandfonline.com
Below is a table summarizing the computational approaches and findings related to this compound's material properties.
| Computational Approach | Property Investigated | Key Finding for this compound (PMNB) |
| Database Mining (CSD) | Crystal Structure | Identified as a polar crystal with pseudosymmetry. nih.govtandfonline.com |
| Molecular Shape Strategy | Ferroelectric Potential | Disk-like shape and strong dipole moment suggest ferroelectric properties. nih.govtandfonline.com |
| Quantum Chemical Calculations | Polarization | Calculated to have high polarization. nih.govtandfonline.com |
Applications in Advanced Materials Science
Pentamethylnitrobenzene and Its Derivatives in Functional Polymers
The incorporation of the pentamethylphenyl moiety, derived from this compound, into polymer backbones allows for the fine-tuning of material properties. The bulky nature of this group can influence polymer chain packing and solubility, while its electronic characteristics can modify the optical and conductive properties of conjugated systems.
A key derivative of this compound is pentamethylaniline (B2667923), which serves as a monomer for the synthesis of novel polymeric auxochromes. The synthesis begins with the reduction of pure this compound to pentamethylaniline. This is typically achieved through catalytic hydrogenation, for instance, by dissolving this compound in a solvent like dry tetrahydrofuran (B95107) (THF) and reacting it with hydrogen gas under pressure in the presence of a palladium on carbon (Pd/C) catalyst.
Once pentamethylaniline is obtained, it can be polymerized. One successful method involves a condensation polymerization with disulfur (B1233692) dichloride (S₂Cl₂) in the presence of a base such as triethylamine. This reaction is performed at low temperatures to form poly[N,N-(phenylamino)disulfides]. The resulting polymer from the polymerization of pentamethylaniline with S₂Cl₂ has been characterized to have a molecular weight (Mw) of 3100 g/mol with a polydispersity index (PDI) of 1.25. The significance of using pentamethylaniline is that its aromatic ring is fully substituted, which prevents undesired aromatic substitution side reactions during polymerization, ensuring the polymer chain forms primarily through nitrogen linkages.
| Monomer | Polymerization Reactant | Resulting Polymer | Molecular Weight (Mw) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Pentamethylaniline | Disulfur Dichloride (S₂Cl₂) | Poly[N,N-(phenylamino)disulfide] derivative | 3100 g/mol | 1.25 |
In conjugated polymers, the relationship between the molecular structure and the material's properties is of paramount importance for designing materials with specific electronic and optical characteristics. The backbone conformation of these polymers has a significant impact on their electrical and optical properties. Strategic modifications to the molecular backbone, such as the inclusion of specific donor or acceptor units, can effectively fine-tune their electronic properties.
The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electron transfer processes within these systems. The HOMO-LUMO energy gap is directly related to the extent of π-electron conjugation along the polymer backbone. By substituting the polymer chain with various functional groups, this energy gap can be altered, which in turn tunes the emission color and the electrochemical potentials of the material. For instance, the introduction of bulky side groups, such as the pentamethylphenyl group, can influence inter-chain interactions, potentially reducing aggregation-caused fluorescence quenching and improving the efficiency of light-emitting devices. These structural alterations affect thermal stability, optical properties (like emission color), and electrochemical behavior, including oxidation and reduction potentials.
Role in Organic Ferroelectric Materials
Organic ferroelectric materials are of great interest for applications in flexible electronics, sensors, and data storage due to their light weight and mechanical flexibility. While research in this area has historically been dominated by inorganic materials and polymers, low-molecular-weight organic compounds are now being explored.
While direct studies on this compound are limited, research on the closely related compound 1,3,5-trimethylnitrobenzene (TMNB) provides significant insights into the potential ferroelectric behavior of polysubstituted nitrobenzene (B124822) compounds. TMNB has been identified as a single-component molecular ferroelectric crystal. Its ferroelectric properties are temperature-dependent, exhibiting three distinct phases in its solid state. Below 152 K, it enters a ferroelectric phase (Phase III) with a Pca2₁ space group. The spontaneous polarization in this phase has been measured to be approximately 2 x 10⁻⁶ C/m². This discovery is notable as it represents an instance where spontaneous polarization is linked to the flexibility of C–H⋯π hydrogen bonds.
| Compound | Ferroelectric Phase Transition Temperature | Spontaneous Polarization (Phase III) | Crystal System (Phase III) |
|---|---|---|---|
| 1,3,5-trimethylnitrobenzene (TMNB) | 152 K | ~2 x 10⁻⁶ C/m² | Orthorhombic (Pca2₁) |
The mechanism of polarization switching in 1,3,5-trimethylnitrobenzene is governed by the dynamics of the nitro (NO₂) groups and the flexibility of dimers formed through C–H⋯π interactions. These non-covalent bonds act as "molecular joints," allowing the molecules within the dimer to change the mutual orientation of their dipole moments without breaking the bonds. This reorientation of molecular dipoles under an external electric field is the fundamental basis for the observed ferroelectricity and polarization switching. Understanding these mechanisms at the molecular level is crucial for the rational design of new organic ferroelectric materials with improved performance characteristics. The principles observed in TMNB suggest that other polysubstituted nitrobenzenes, including this compound, could potentially be designed to exhibit similar ferroelectric properties.
Integration in Advanced Fabrication Technologies (e.g., Site-Selective Atomic Layer Deposition Contexts)
Area-selective atomic layer deposition (AS-ALD) is a bottom-up nanofabrication technique that enables the precise placement of materials at the nanoscale, which is critical for the manufacturing of next-generation electronic devices. A key strategy in AS-ALD is the use of small molecule inhibitors (SMIs) that selectively bind to a specific surface (the non-growth area) and block the deposition of the ALD precursor.
While this compound itself has not been extensively documented as an SMI, the chemical functionalities it possesses—a nitro group and an aromatic ring—are relevant to this technology. Aromatic molecules, such as aniline (B41778), have been shown to be effective inhibitors for achieving metal/dielectric selectivity in the ALD of materials like titanium nitride. These molecules can selectively bond to transition metal surfaces while only weakly adsorbing on dielectric surfaces.
Furthermore, the nitro group itself has been explored in the context of SMIs. For example, 1-nitropropane (B105015) has been successfully used as an SMI for the selective ALD of aluminum oxide. It selectively chemisorbs to form an inhibition layer on copper and copper oxide surfaces but not on silicon dioxide or ruthenium. The electron-withdrawing nature of the nitro group influences the electronic properties of the molecule, which in turn affects its interaction with different surfaces. nih.govsvedbergopen.com This suggests that nitro-functionalized aromatic compounds like this compound could potentially serve as effective and highly selective inhibitors in AS-ALD processes, leveraging the combined surface-binding properties of the aromatic system and the reactive or deactivating nature of the nitro group.
Environmental Transformation and Fate Academic Perspective
Biotransformation Pathways and Metabolites
Biotransformation by microorganisms is a critical process in the environmental degradation of many organic pollutants. While specific studies on the biotransformation of pentamethylnitrobenzene are scarce, potential pathways can be inferred from research on other nitroaromatic and polymethylated aromatic compounds. medcraveonline.comresearchgate.net
The primary biotransformation pathways for nitroaromatic compounds typically involve either the reduction of the nitro group or the oxidation of the aromatic ring or its substituents. nih.govcswab.org For this compound, both pathways are plausible.
Under anaerobic conditions, the nitro group is susceptible to reduction by various microorganisms. This process generally proceeds through a series of two-electron transfers, leading to the formation of nitrosobenzene, phenylhydroxylamine, and ultimately aminobenzene derivatives. nsf.govcapes.gov.br Therefore, potential metabolites of this compound under anaerobic conditions include pentamethylnitrosobenzene, pentamethylphenylhydroxylamine, and pentamethylaniline (B2667923).
Under aerobic conditions, microbial degradation can proceed via two main routes:
Oxidation of the Methyl Groups: Aerobic bacteria, particularly species of Pseudomonas and Rhodococcus, are known to degrade alkylated aromatic compounds by oxidizing the alkyl side chains. researchgate.netberkeley.edu This pathway would likely involve the sequential oxidation of one or more of the methyl groups of this compound to form carboxylic acids, which can then undergo further degradation.
Dioxygenase-catalyzed Ring Oxidation: Some bacteria can initiate the degradation of aromatic compounds by incorporating two hydroxyl groups into the aromatic ring, a reaction catalyzed by dioxygenase enzymes. However, the electron-withdrawing nature of the nitro group and the steric hindrance from the five methyl groups may make this a less favorable pathway for this compound.
It is also possible that a combination of these pathways occurs, leading to a variety of hydroxylated and carboxylated metabolites, in addition to the reduced amino derivatives. The specific metabolites formed will depend on the microbial communities present and the prevailing environmental conditions.
Environmental Partitioning and Distribution Modeling
The environmental partitioning of this compound describes its distribution among different environmental compartments, such as air, water, soil, and sediment. This behavior is largely governed by its physicochemical properties, including its octanol-water partition coefficient (Kow) and organic carbon-water partition coefficient (Koc).
Theoretical Frameworks for Estimating Partition Coefficients
Due to the lack of experimentally determined partition coefficients for this compound, computational estimation methods are valuable tools. Quantitative Structure-Property Relationship (QSPR) models, such as those implemented in the EPI (Estimation Programs Interface) Suite™, can provide reliable estimates for these parameters based on the chemical's structure. chemistryforsustainability.orgepa.govepisuite.devnih.govepa.gov
The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity and its tendency to partition into organic phases. A higher log Kow value indicates a greater affinity for lipids and organic matter.
The organic carbon-water partition coefficient (Koc) describes the partitioning of a chemical between water and the organic carbon fraction of soil or sediment. It is a key parameter for predicting the mobility of a chemical in terrestrial and aquatic systems.
Below is a table of estimated partition coefficients for this compound using the EPI Suite™.
| Parameter | Estimated Value | Method |
|---|---|---|
| log Kow | 4.53 | KOWWIN™ v1.68 |
| Koc (L/kg) | 3855 | KOCWIN™ v2.00 (MCI method) |
Disclaimer: These values are estimations and should be used for screening-level assessment in the absence of experimental data.
These estimated values suggest that this compound has a high affinity for organic matter and is likely to adsorb strongly to soil and sediment, limiting its mobility in aqueous environments.
Application of Multimedia Fate Models for Chemical Transport
Multimedia fate models, often based on the concept of fugacity, are used to predict the environmental distribution and persistence of chemicals. wikipedia.orgresearchgate.netulisboa.ptnih.govunipd.it These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and use the chemical's properties and environmental parameters to simulate its transport, transformation, and ultimate fate.
For a compound like this compound, with its estimated physicochemical properties, a multimedia fate model would likely predict the following distribution pattern:
Air: Due to its moderate vapor pressure, some portion of this compound released to the environment may reside in the atmosphere, where it would be subject to photochemical degradation.
Water: Its low water solubility and high log Kow suggest that concentrations in the water column would be low, with the majority of the compound partitioning to suspended organic matter and sediment.
Soil and Sediment: The high estimated Koc value indicates that soil and sediment will be the primary sinks for this compound in the environment. Its strong adsorption will limit leaching to groundwater and bioavailability to some aquatic organisms.
Biota: The high log Kow suggests a potential for bioaccumulation in aquatic organisms.
The application of a Level III fugacity model, which assumes steady-state conditions and includes advective transport, could provide a more quantitative prediction of the environmental distribution of this compound. Such models would consider emission rates to different compartments and the rates of degradation in each medium to estimate the concentrations and persistence of the compound in the environment.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing pentamethylnitrobenzene, and how can reaction conditions be optimized for purity?
- Methodological Answer : Synthesis typically involves nitration of pentamethylbenzene using mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to minimize byproducts like dinitro derivatives . Optimization includes adjusting stoichiometry (e.g., nitric acid molar ratios) and using inert solvents (e.g., dichloromethane) to enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Monitor reaction progress with TLC and confirm purity via GC-MS or HPLC (>98% by area normalization) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Five methyl groups appear as a singlet (δ 2.2–2.4 ppm); aromatic protons (if any) show splitting patterns based on substituent positions .
- ¹³C NMR : Nitro groups deshield adjacent carbons (δ 140–150 ppm for C-NO₂).
- IR : Strong NO₂ asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
- MS : Molecular ion peak at m/z 195 (C₁₁H₁₃NO₂) with fragmentation patterns confirming methyl and nitro loss .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of dust/vapors. Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with reducing agents (risk of exothermic decomposition). In case of spills, neutralize with damp sand and dispose as hazardous waste. Store in airtight containers away from heat/ignition sources .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic effects of nitro and methyl groups on this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electrostatic potentials, HOMO-LUMO gaps, and charge distribution. Analyze nitro group electron-withdrawing effects on aromatic ring electrophilicity and methyl group steric hindrance. Compare activation energies for hypothetical reactions (e.g., nucleophilic substitution) to predict regioselectivity .
Q. What experimental strategies resolve contradictions in reported kinetic data for this compound’s thermal decomposition?
- Methodological Answer :
- Controlled Replication : Standardize conditions (e.g., heating rate, sample mass) using TGA/DSC under inert atmosphere (N₂/Ar).
- Isoconversional Analysis : Apply Friedman or Kissinger-Akahira-Sunose methods to identify model-free activation energies and detect multi-step decomposition pathways .
- In Situ Spectroscopy : Use FTIR or Raman to monitor intermediate formation (e.g., NO₂ radicals) during decomposition .
Q. How do solvent polarity and proticity influence the photostability of this compound in UV-vis studies?
- Methodological Answer : Design a solvent matrix (e.g., hexane, ethanol, DMSO) to vary polarity (Hildebrand parameter) and hydrogen-bonding capacity. Irradiate samples at λ=254 nm and track degradation via UV-vis absorbance (e.g., NO₂ group π→π* transitions at ~270 nm). Use kinetic modeling (e.g., pseudo-first-order) to correlate solvent parameters with half-life .
Data Analysis & Synthesis
Q. What statistical approaches are recommended for reconciling discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer : Perform meta-analysis of literature data using weighted least squares to account for measurement variability. Validate outliers via experimental replication (e.g., shake-flask method for logP). Apply QSPR models to predict properties and compare with empirical results .
Q. How can isotopic labeling (e.g., ¹⁵N in nitro groups) advance mechanistic studies of this compound’s reduction reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
